molecular formula C21H26N4O7S B2823897 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 872976-32-4

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2823897
CAS No.: 872976-32-4
M. Wt: 478.52
InChI Key: JBVJZFIIPIWVKJ-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structural features, which include a sulfonyl group, an oxazinan ring, and an oxalamide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The 3,4-dimethoxyphenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling Reactions: The sulfonylated oxazinan intermediate is then coupled with pyridin-2-ylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of sulfides or other reduced forms.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(p

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O7S/c1-30-17-8-7-16(12-18(17)31-2)33(28,29)25-10-5-11-32-19(25)14-24-21(27)20(26)23-13-15-6-3-4-9-22-15/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVJZFIIPIWVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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